molecular formula C19H19BrN4OS B305611 N-(4-bromophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305611
M. Wt: 431.4 g/mol
InChI Key: WJSIJTCDXCMPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a triazole-based compound that has been synthesized using a reliable method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in cell growth and division, which may explain its potential anticancer activity. Additionally, it has been suggested that it may disrupt the integrity of bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, as well as cancer cells. Additionally, it has been reported to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-bromophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in laboratory experiments include its antimicrobial and potential anticancer activity, as well as its antioxidant properties. However, its limitations include the need for further studies to fully understand its mechanism of action and potential toxicity.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. These include further studies to fully understand its mechanism of action, as well as its potential applications in the development of new antimicrobial and anticancer agents. Additionally, studies to evaluate its potential toxicity and pharmacokinetics are needed to determine its suitability for clinical use.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-bromoaniline with 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. This method has been reported to yield the desired compound in good yields and with high purity.

Scientific Research Applications

N-(4-bromophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential applications in scientific research. It has been reported to exhibit antimicrobial activity against a range of bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been studied for its potential anticancer activity, with some studies reporting that it can inhibit the growth of cancer cells.

properties

Product Name

N-(4-bromophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C19H19BrN4OS

Molecular Weight

431.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[4-methyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19BrN4OS/c1-24-17(12-7-14-5-3-2-4-6-14)22-23-19(24)26-13-18(25)21-16-10-8-15(20)9-11-16/h2-6,8-11H,7,12-13H2,1H3,(H,21,25)

InChI Key

WJSIJTCDXCMPHO-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)CCC3=CC=CC=C3

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)CCC3=CC=CC=C3

Origin of Product

United States

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